molecular formula C9H16N2O3 B7939089 2-[1-(Methylcarbamoyl)piperidin-4-yl]acetic acid

2-[1-(Methylcarbamoyl)piperidin-4-yl]acetic acid

Cat. No.: B7939089
M. Wt: 200.23 g/mol
InChI Key: DLMDFBDNMRHBSA-UHFFFAOYSA-N
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Description

2-[1-(Methylcarbamoyl)piperidin-4-yl]acetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Methylcarbamoyl)piperidin-4-yl]acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography .

Mechanism of Action

The mechanism of action of 2-[1-(Methylcarbamoyl)piperidin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in pain and inflammation pathways . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

IUPAC Name

2-[1-(methylcarbamoyl)piperidin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-10-9(14)11-4-2-7(3-5-11)6-8(12)13/h7H,2-6H2,1H3,(H,10,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMDFBDNMRHBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCC(CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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